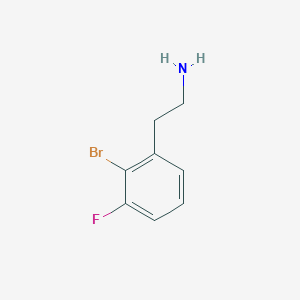![molecular formula C15H22N2 B13544961 [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: is a complex organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a benzyl-substituted pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Benzyl Substitution: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methanamine Attachment: Finally, the methanamine group is attached through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the imine or oxime derivatives back to the amine form.
Cyclopropyl Ring Opening: The cyclopropyl ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Cyclopropyl Ring Opening: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Benzyl-substituted derivatives.
Cyclopropyl Ring Opening: Linear or branched amines.
Aplicaciones Científicas De Investigación
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: can be compared with similar compounds such as:
[2-(1-Benzylpyrrolidin-2-yl)ethyl]amine: Similar structure but with an ethyl group instead of a cyclopropyl group.
[2-(1-Benzylpyrrolidin-2-yl)propyl]amine: Contains a propyl group instead of a cyclopropyl group.
[2-(1-Benzylpyrrolidin-2-yl)butyl]amine: Features a butyl group in place of the cyclopropyl group.
The uniqueness of This compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H22N2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
[2-(1-benzylpyrrolidin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C15H22N2/c16-10-13-9-14(13)15-7-4-8-17(15)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |
Clave InChI |
WOXUAMJUEQRFJB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=C2)C3CC3CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

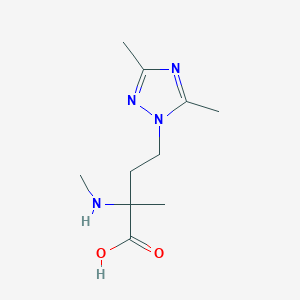
![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)
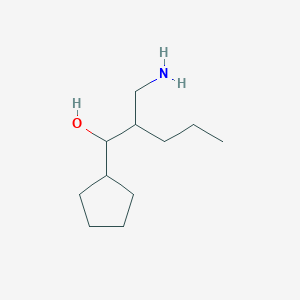
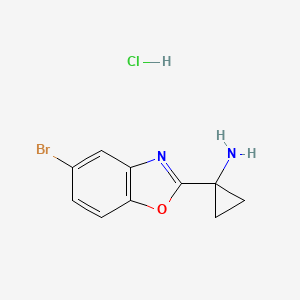
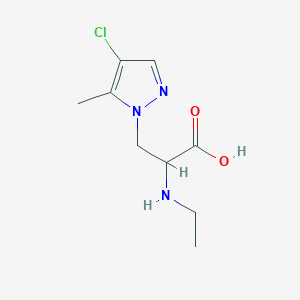
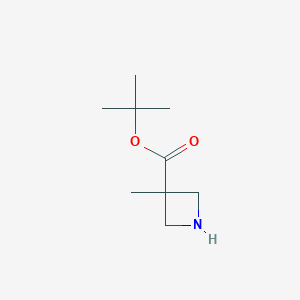
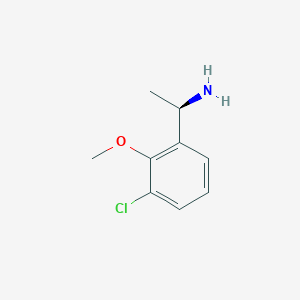
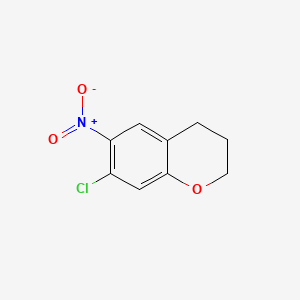

![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
